(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound reflects its stereochemical configuration, bicyclic substituent, and nucleoside-like architecture. Breaking down the name:
- Core Structure : The tetrahydrofuran ring (oxygen-containing five-membered ring) forms the carbohydrate moiety. The stereochemistry at positions 2, 3, 4, and 5 is specified as 2R,3S,4S,5S, aligning with the ribose-like configuration found in natural nucleosides.
- Purine Base Modification : The purine base at position 9 of the tetrahydrofuran ring is substituted at its 6-position with a bicyclo[2.2.1]heptan-2-ylamino group. This bicyclic system introduces structural rigidity, a feature absent in canonical purines like adenine or guanine.
- Functional Groups : The hydroxymethyl group at position 5 and hydroxyl groups at positions 3 and 4 mirror the ribose sugar’s hydroxylation pattern in RNA nucleosides.
IUPAC Classification :
- Parent Heterocycle : 9H-purine (purine numbering follows IUPAC rules, with N1 as the glycosidic bond site).
- Substituents :
- 6-Amino group replaced by bicyclo[2.2.1]heptan-2-ylamino.
- Tetrahydrofuran derivative with defined stereochemistry.
| Feature | IUPAC Specification | Reference |
|---|---|---|
| Purine numbering | N1 linked to sugar moiety | |
| Bicyclic substituent | Bicyclo[2.2.1]heptane system | |
| Sugar configuration | Ribose-like (2R,3S,4S,5S) |
Historical Context of Bicyclic Purine Derivatives in Medicinal Chemistry
Bicyclic purine derivatives have emerged as critical scaffolds in drug discovery due to their enhanced metabolic stability and target specificity compared to flat purine systems. Key milestones include:
- Early Developments : The incorporation of bicyclic systems into purines began in the 1980s to mimic transition states in enzymatic reactions. For example, bicyclo[2.2.1]heptane analogues were designed to inhibit adenosine deaminase, a target in leukemia therapy.
- Synthetic Advancements : Gold(I)-catalyzed N-glycosylation, reported in 2022, enabled efficient synthesis of nucleoside analogues with non-natural substituents, including bicyclic groups. This method bypassed traditional protection-deprotection steps, accelerating the exploration of derivatives like the subject compound.
- Therapeutic Applications : Bicyclic purines have shown promise as antiviral agents (e.g., against hepatitis C) and kinase inhibitors. Their rigid structures reduce conformational flexibility, enhancing binding affinity to proteins like cyclin-dependent kinases.
Structural Evolution :
Structural Relationship to Nucleoside Analogues
The compound shares foundational features with natural nucleosides while introducing strategic modifications:
Sugar Moiety :
Purine Base Modifications :
- The 6-position substitution replaces the canonical amino group (in adenine) or carbonyl group (in guanine) with a bicyclo[2.2.1]heptan-2-ylamino group. This bulky substituent likely sterically hinders base pairing while introducing hydrophobic interactions.
- The bicyclic system’s norbornane framework enhances lipid solubility, potentially improving membrane permeability compared to parent nucleosides.
Functional Group Comparisons :
| Feature | Natural Nucleoside | Subject Compound |
|---|---|---|
| Sugar | Ribose/deoxyribose | Tetrahydrofuran derivative |
| Purine C6 Substituent | -NH₂ (adenine), =O (guanine) | Bicyclo[2.2.1]heptan-2-ylamino |
| Hydroxyl Groups | 2',3',5' (RNA) | 3,4,5-hydroxymethyl |
Biochemical Implications :
- The hydroxymethyl group at position 5 may serve as a phosphorylation site, analogous to the 5'-OH in nucleosides, enabling potential incorporation into nucleic acid chains.
- The bicyclic substituent could disrupt helicase or polymerase activity, a mechanism exploited by antiviral drugs like sofosbuvir.
Properties
Molecular Formula |
C17H23N5O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10?,11-,13+,14-,17+/m0/s1 |
InChI Key |
YKPCEENRZZBDMC-WEZRAJKZSA-N |
Isomeric SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@H]([C@@H]([C@@H](O5)CO)O)O |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety
- The tetrahydrofuran sugar ring with the correct stereochemistry (2R,3S,4S,5S) is synthesized from commercially available carbohydrates or sugar derivatives.
- Protection of hydroxyl groups is achieved using silyl ethers (e.g., TBDMS) or acetal groups to control regioselectivity during glycosylation.
- The anomeric position (C1 of sugar) is activated as a glycosyl donor, commonly as a halide (e.g., bromide) or trichloroacetimidate, to facilitate coupling with the purine base.
Preparation of the Purine Base Derivative
- The purine base is functionalized at the 6-position with a suitable leaving group such as a chlorine atom (6-chloropurine) to allow nucleophilic substitution.
- The bicyclo[2.2.1]heptan-2-ylamine is synthesized or obtained commercially and used as the nucleophile to displace the leaving group at the 6-position.
- This substitution is typically carried out under mild conditions to preserve the integrity of the purine ring and avoid side reactions.
Glycosylation Reaction
- The glycosyl donor sugar derivative is reacted with the purine base under Lewis acid catalysis (e.g., trimethylsilyl triflate) to form the N9-glycosidic bond.
- The reaction conditions are optimized to favor the β-anomer, consistent with the natural nucleoside configuration.
- Stereochemical control is critical and is influenced by the protecting groups and reaction temperature.
Introduction of the Bicyclo[2.2.1]heptan-2-ylamino Group
- The bicyclic amine is introduced by nucleophilic aromatic substitution on the 6-chloropurine intermediate or by amination of a 6-halopurine nucleoside.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and mild heating.
- Purification is achieved by chromatographic methods to isolate the desired substituted nucleoside.
Deprotection and Final Purification
- Removal of protecting groups on the sugar hydroxyls is performed under acidic or fluoride ion conditions depending on the protecting group type.
- The final compound is purified by preparative HPLC or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of protected tetrahydrofuran sugar | Starting carbohydrate, silyl/acetyl protecting groups | Control of stereochemistry at C2, C3, C4, C5 |
| 2 | Functionalization of purine base at 6-position | 6-chloropurine or 6-halopurine | Prepares for nucleophilic substitution |
| 3 | Glycosylation of purine with sugar | Lewis acid catalyst (e.g., TMSOTf), glycosyl donor | Formation of N9-glycosidic bond, β-selectivity |
| 4 | Amination with bicyclo[2.2.1]heptan-2-ylamine | Bicyclic amine, polar aprotic solvent, mild heat | Nucleophilic substitution at 6-position |
| 5 | Deprotection of sugar hydroxyls | Acidic or fluoride ion conditions | Yields free diol and hydroxymethyl groups |
| 6 | Purification and characterization | Chromatography, NMR, MS, chiral HPLC | Ensures stereochemical and chemical purity |
Research Findings and Challenges
- The stereochemical complexity of the sugar moiety requires precise synthetic control to avoid epimerization or formation of undesired anomers.
- The bicyclo[2.2.1]heptane substituent imparts rigidity and steric bulk, which can affect reaction yields and require optimization of reaction conditions.
- Protecting group strategies are critical to selectively functionalize the sugar and purine without side reactions.
- Literature patents and chemical databases indicate that such nucleoside analogs are synthesized for antiviral research, leveraging the purine mimicry and bicyclic amine for enhanced biological activity.
- The molecular weight of the compound is approximately 361.4 g/mol, consistent with the formula C17H23N5O4, confirming the incorporation of the bicyclic amine and sugar moiety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurines.
Substitution: The amino group on the bicyclo[2.2.1]heptane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydropurines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein binding: It can be used to study protein-ligand interactions.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It may be used in diagnostic assays to detect certain biomolecules.
Industry
Materials science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The mechanism of action may involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Altering cellular processes: Affecting cellular metabolism and function.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the evidence:
Research Implications
The bicyclo[2.2.1]heptane substituent in the target compound represents a novel approach to modulating nucleoside pharmacology. Compared to smaller substituents (e.g., methylamino in or chloro in ), this group may improve binding to hydrophobic enzyme pockets or reduce off-target effects. Further studies should explore:
- Synthetic Scalability : Optimization of coupling reactions for bicycloheptane incorporation.
- Biological Screening: Antiviral/anticancer activity assays against adenosine receptor-expressing cell lines.
- ADMET Properties : Impact of increased lipophilicity on bioavailability and metabolic stability.
Biological Activity
The compound (2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (often referred to as Compound A) is a purine derivative with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a molecular formula of and a molecular weight of approximately 361.4 g/mol . The structure features a bicyclic amine moiety and a hydroxymethyl tetrahydrofuran ring, contributing to its pharmacological properties.
Compound A is hypothesized to interact with various biological pathways due to its structural similarity to natural purines. It may influence purine metabolism, which is crucial for nucleic acid synthesis and cellular energy transfer. Specifically, it could act as an inhibitor or modulator of enzymes involved in the purine biosynthesis pathway.
In Vitro Studies
Recent studies have demonstrated that Compound A exhibits significant affinity for specific riboswitches associated with purine metabolism. For example, it has been shown to bind selectively to the ZMP riboswitch with nanomolar affinity, influencing gene expression related to purine biosynthesis under stress conditions .
Case Study 1: Antitumor Activity
In a study investigating the antitumor effects of various purine analogs, Compound A was evaluated for its ability to inhibit cancer cell proliferation. Results indicated that at micromolar concentrations, Compound A significantly reduced the viability of several cancer cell lines by inducing apoptosis and disrupting DNA synthesis pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of Compound A in vitro. The compound was found to downregulate pro-inflammatory cytokines in activated macrophages, suggesting that it may have therapeutic potential in treating inflammatory diseases .
Data Tables
Q & A
Q. What analytical workflows confirm the absence of hazardous decomposition products?
- Answer:
- Stability-Indicating Methods: Use LC-UV/HRMS to track degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor for byproducts like oxidized purines or hydrolyzed furan rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
